1-Methyl-1H-1,2,3-triazole 3-oxide

Vue d'ensemble

Description

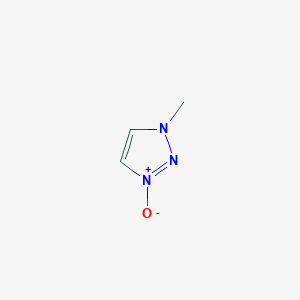

1-Methyl-1H-1,2,3-triazole 3-oxide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole 3-oxide can be synthesized through various methods. One common approach involves the oxidation of 1-methyl-1H-1,2,3-triazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis, which allows for efficient and scalable production. This method utilizes a flow reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances reaction efficiency, reduces waste, and improves safety .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1H-1,2,3-triazole 3-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced to 1-methyl-1H-1,2,3-triazole.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: Higher oxidation state triazole derivatives.

Reduction: 1-Methyl-1H-1,2,3-triazole.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

The pharmaceutical potential of 1-methyl-1H-1,2,3-triazole 3-oxide is significant due to its biological activities, which include:

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that certain triazole compounds can inhibit the growth of various bacterial strains and fungi .

- Anticancer Properties : Compounds derived from 1-methyl-1H-1,2,3-triazole have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives have been tested against MCF-7 and HT-29 cell lines with promising results .

- Drug Development : The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for their potential as selective inhibitors in cancer treatment .

Organic Synthesis Applications

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in:

- Reagent Applications : It acts as a reagent in organic synthesis protocols to create diverse triazole derivatives with varying functional groups .

Material Science Applications

The compound's unique properties extend to material science where it is used in:

- Polymer Chemistry : Triazoles are incorporated into polymer matrices to enhance their mechanical and thermal properties. The incorporation of triazole units can improve the stability and functionality of polymers .

Agricultural Applications

In agriculture, this compound has potential applications in:

- Agrochemicals : Its derivatives are being investigated for use as fungicides and herbicides due to their biological activity against plant pathogens.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

These case studies demonstrate the compound's versatility and potential across multiple domains.

Mécanisme D'action

The mechanism of action of 1-Methyl-1H-1,2,3-triazole 3-oxide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

1,2,3-Triazole: A parent compound with similar structural features but lacking the methyl and oxide groups.

1-Methyl-1H-1,2,3-triazole: Similar to 1-Methyl-1H-1,2,3-triazole 3-oxide but without the oxide group.

1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning.

Uniqueness: this compound is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .

Activité Biologique

1-Methyl-1H-1,2,3-triazole 3-oxide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₃H₄N₄O

- Molecular Weight : 100.09 g/mol

The presence of the triazole ring and the oxide group is crucial for its biological activity, influencing its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The compound functions by disrupting microbial enzyme activity, which is essential for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated anticancer activity . A library of triazole derivatives was synthesized and tested for their ability to inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis. The results indicated that some derivatives exhibited significant TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Thymol-triazole derivative | 2.10 | Thymidylate Synthase |

| Doxorubicin | 5.50 | Thymidylate Synthase |

| Pemetrexed | 7.26 | Thymidylate Synthase |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes such as thymidylate synthase, inhibiting their activity and leading to disruptions in DNA synthesis.

- Receptor Interaction : It may also interact with various cellular receptors, modulating signaling pathways that affect cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical applications:

- Study on Anticancer Activity : A research group synthesized a series of triazole-containing compounds and evaluated their anticancer potential against various cancer cell lines. The results showed promising antiproliferative effects attributed to TS inhibition .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of triazoles against clinical isolates. The findings confirmed that these compounds could serve as effective alternatives to traditional antibiotics due to their ability to combat resistant strains .

Propriétés

IUPAC Name |

1-methyl-3-oxidotriazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-5-2-3-6(7)4-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZOJJAJFZKQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=N1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553531 | |

| Record name | 1-Methyl-3-oxo-1H-1lambda~5~,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116932-58-2 | |

| Record name | 1-Methyl-3-oxo-1H-1lambda~5~,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.